molecular formula C20H18N2O3 B11681973 N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-6-methoxynaphthalene-2-carbohydrazide

N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-6-methoxynaphthalene-2-carbohydrazide

Cat. No.: B11681973
M. Wt: 334.4 g/mol
InChI Key: KNZHNGUDRZEDKU-CIAFOILYSA-N
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Description

N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-6-methoxynaphthalene-2-carbohydrazide is a Schiff base hydrazone compound Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-6-methoxynaphthalene-2-carbohydrazide typically involves the condensation reaction between 2-hydroxy-5-methylbenzaldehyde and 6-methoxynaphthalene-2-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-6-methoxynaphthalene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism by which N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-6-methoxynaphthalene-2-carbohydrazide exerts its effects involves its interaction with molecular targets such as enzymes. The compound can form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active sites or altering the enzyme’s conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-6-methoxynaphthalene-2-carbohydrazide is unique due to its specific structural features, such as the presence of both hydroxy and methoxy groups, which contribute to its distinct chemical and biological properties. These features make it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C20H18N2O3

Molecular Weight

334.4 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]-6-methoxynaphthalene-2-carboxamide

InChI

InChI=1S/C20H18N2O3/c1-13-3-8-19(23)17(9-13)12-21-22-20(24)16-5-4-15-11-18(25-2)7-6-14(15)10-16/h3-12,23H,1-2H3,(H,22,24)/b21-12+

InChI Key

KNZHNGUDRZEDKU-CIAFOILYSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)O)/C=N/NC(=O)C2=CC3=C(C=C2)C=C(C=C3)OC

Canonical SMILES

CC1=CC(=C(C=C1)O)C=NNC(=O)C2=CC3=C(C=C2)C=C(C=C3)OC

Origin of Product

United States

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